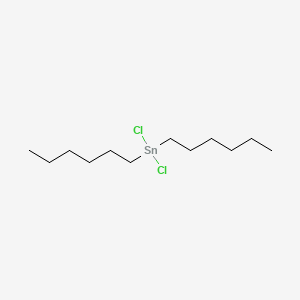

Dihexyltin dichloride

Description

Historical Trajectories and Evolution of Diorganotin Compound Research

The study of organotin chemistry has a rich history, evolving from early discoveries to becoming a field with significant industrial and academic relevance.

The genesis of organotin chemistry is credited to English chemist Edward Frankland, who in 1849, synthesized the first organotin compound, diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comresearchgate.net This discovery was a landmark that opened the door to the exploration of compounds with direct carbon-tin bonds. rsc.org Shortly after, in 1852, Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the formal beginning of organotin chemistry. lupinepublishers.comlupinepublishers.com

The field saw rapid expansion in the early 20th century, significantly propelled by the discovery of Grignard reagents, which provided a versatile and efficient method for creating tin-carbon bonds. wikipedia.orgnittokasei.co.jp The reaction of a Grignard reagent (RMgX) with tin tetrachloride (SnCl₄) became a classic and widely adopted method for synthesizing tetraorganotins (R₄Sn). rdd.edu.iqwikipedia.orgwikidoc.org Key figures such as Krause in Germany, Kraus in the United States, and Kocheshkov in Russia were instrumental in advancing the fundamental understanding and synthetic methodologies during this period. lupinepublishers.comlupinepublishers.comeuropub.co.uk

A pivotal development was the establishment of the Kocheshkov redistribution reaction. wikidoc.orgwikipedia.org This reaction allows for the synthesis of organotin halides by reacting a tetraorganotin compound with a tin tetrahalide. wikipedia.orgwikipedia.org For instance, tetraalkyltin can react with tin tetrachloride in specific stoichiometric ratios to produce dialkyltin dichlorides (R₂SnCl₂). wikipedia.org This comproportionation reaction provided a controlled route to access partially halogenated organotins, which are often more synthetically useful than their fully substituted tetraorgano counterparts. wikipedia.orgrsc.org

The academic focus on organotin compounds has undergone a significant paradigm shift since the initial foundational work. Early research was primarily centered on fundamental synthesis and characterization, establishing the basic reaction pathways and properties of these novel compounds. researchgate.net

By the mid-20th century, the discovery of industrial applications for organotins, particularly as stabilizers for polyvinyl chloride (PVC), catalyzed a resurgence in research interest. lupinepublishers.comlupinepublishers.combnt-chemicals.com This shift moved the focus from purely academic curiosity to applied chemical science. Researchers like van der Kerk and his colleagues in the Netherlands played a major role in this transition, exploring the utility of these compounds in various industrial processes. lupinepublishers.comlupinepublishers.com

Further evolution in the field led to investigations into the structural and mechanistic aspects of organotin chemistry. In the 1960s, it was discovered that tin could expand its coordination number beyond the typical four, leading to the study of hypercoordinated stannanes. wikipedia.orglupinepublishers.com The first documented five-coordinate triorganotin halide complex, a trimethyltin (B158744) chloride pyridine (B92270) adduct, was confirmed by X-ray crystallography, opening new avenues for understanding the bonding and reactivity of tin. lupinepublishers.comlupinepublishers.com

Contemporary research continues to explore organotin compounds, with a focus on developing more selective and efficient synthetic methods, including catalyzed reactions to improve yields and reduce byproducts. uu.nluu.nl The study of reaction mechanisms, such as bimolecular electrophilic substitutions (SE2) at the carbon-tin bond, remains a fundamental area of investigation. scielo.br

Significance of Dialkyltin Dichlorides in Contemporary Chemical Science

Dialkyltin dichlorides, including dihexyltin dichloride, are key compounds in modern chemistry due to their versatility as building blocks for more complex molecules and materials.

Dialkyltin dichlorides are primarily valued as intermediates for the synthesis of other organotin derivatives. uu.nl The two chlorine atoms are reactive and can be readily substituted, allowing for the introduction of a wide variety of functional groups.

For example, they can be converted into:

Diorganotin oxides (R₂SnO) through hydrolysis. lupinepublishers.com These oxides are often polymeric, though cyclic or dimeric structures can form with bulky organic substituents. wikipedia.org

Diorganotin carboxylates (e.g., dibutyltin (B87310) dilaurate) by reaction with sodium salts of carboxylic acids. lupinepublishers.com These derivatives are widely used as catalysts. wikipedia.orglupinepublishers.com

Diorganotin dithiolates (R₂Sn(SR')₂) by reacting with thiols under basic conditions. lupinepublishers.com This class of compounds is particularly important for PVC stabilization. wikipedia.org

Mixed organotin compounds by reaction with other Grignard reagents. For instance, dibutyltin dichloride can react with vinylmagnesium bromide to form dibutyldivinyltin. wikipedia.org

Diorganotin dihydrides (R₂SnH₂) via reduction with agents like lithium aluminum hydride. wikipedia.org

The synthesis of this compound itself can be achieved through several established organometallic routes. A common laboratory method involves the reaction of a hexyl Grignard reagent (hexylmagnesium bromide) with tin(IV) chloride. ontosight.ai Industrially, alkylation of tin tetrachloride with organoaluminum compounds is also a viable method. lupinepublishers.com An alternative pathway is the Kocheshkov redistribution reaction, where tetrahexyltin is reacted with tin tetrachloride. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₆Cl₂Sn |

| Molecular Weight | 359.95 g/mol |

| Appearance | Data not widely available, likely a liquid or low-melting solid |

| SMILES | CCCCCCSn(Cl)Cl |

| InChI Key | AXQSJCWCXATTNE-UHFFFAOYSA-L |

| Monoisotopic Mass | 360.04337 Da |

The utility of dialkyltin dichlorides extends into materials science, primarily through their role as precursors to functional materials.

One of the most significant applications is in the stabilization of polyvinyl chloride (PVC). iyte.edu.tr During processing, PVC can degrade through the elimination of hydrogen chloride (HCl), leading to discoloration and brittleness. iyte.edu.tr Stabilizers derived from dialkyltin dichlorides, such as dialkyltin mercaptides and carboxylates, inhibit this degradation. wikipedia.orgiyte.edu.tr They function by scavenging the liberated HCl and by substituting the reactive allylic chloride sites in the polymer chain with less labile groups. uu.nliyte.edu.tr While dibutyltin and dioctyltin (B90728) derivatives are most common, the fundamental chemistry is applicable to other dialkyltin compounds. lupinepublishers.comiyte.edu.tr

Dialkyltin dichlorides are also used as precursors for catalysts. Diorganotin carboxylates, for instance, are effective catalysts for polyurethane formation, silicone vulcanization, and transesterification reactions. wikipedia.orgatamanchemicals.com

Furthermore, research has explored the grafting of dialkyltin species onto solid supports, such as layered silicates. In one study, dibutyltin dichloride was reacted with a layered octosilicate to immobilize well-defined dibutyltin groups on the silicate (B1173343) surface. oup.comoup.com These modified materials exhibit Lewis acidity and potential as solid acid catalysts, with the length of the alkyl chains (e.g., butyl vs. methyl) influencing the interlayer accessibility and swelling properties of the material. oup.comoup.com This demonstrates a sophisticated application in creating tailored catalytic materials.

Scope and Research Objectives Pertaining to this compound

While much of the literature focuses on the more common butyl and octyl derivatives, research involving this compound targets specific objectives within organotin chemistry and materials science.

The primary research objective is its use as a synthetic precursor. Studies may involve its reaction with various nucleophiles to create novel dihexyltin derivatives with specific properties. For example, its reaction with different carboxylates or thiols could yield new catalysts or polymer additives.

Another area of investigation is its role in catalysis, either directly or as a precursor to a catalytic species. Platinum-catalyzed redistribution reactions involving dialkyltin dichlorides have been studied to better understand the mechanism and improve the selectivity of producing monoalkyltin trichlorides. uu.nl In studies with n-hexyltin dichloride, a side reaction involving β-hydride elimination was observed, leading to the formation of tin(II) chloride, an important mechanistic insight for optimizing such reactions. uu.nl

In materials science, the objective is to understand how the properties of the hexyl group influence the final material. In applications like PVC stabilization or the modification of silicates, the longer, more lipophilic hexyl chains compared to methyl or butyl groups can alter solubility, compatibility with polymer matrices, and the steric environment around the tin center, thereby fine-tuning the material's performance. iyte.edu.tr Research into compounds like dihexyltin dioctoate, derived from the dichloride, for use in multilayer bodies highlights the interest in tuning physical properties via the alkyl chain length. epo.org

Identified Gaps in the Academic Literature

A thorough review of the existing scientific literature reveals that while this compound is mentioned in broader studies of organotin compounds, there is a significant lack of research focused specifically on this molecule. The primary gaps in the academic literature include:

Limited Toxicological Data: While some studies have included this compound in comparative toxicological assessments, detailed mechanistic studies on its specific modes of action are scarce. For instance, it has been noted to cause less severe bile duct damage in rats compared to dibutyltin, and lower biliary tin concentrations were observed after exposure to this compound. uu.nl Similarly, early studies on dermal irritation found that unlike shorter-chain dialkyltin dichlorides, this compound did not produce skin lesions in rats under the tested conditions. cdc.govcdc.gov However, the underlying biochemical and cellular reasons for these differences are not well-elucidated. A comprehensive toxicological profile, including chronic exposure studies and investigations into its endocrine-disrupting potential, is largely absent.

Lack of Detailed Environmental Fate and Behavior Studies: The environmental persistence, degradation pathways, and bioaccumulation potential of this compound are not well-documented. While general principles of organotin environmental chemistry apply, specific data on its adsorption to soils and sediments, photolytic and microbial degradation rates, and transfer through food webs are needed for a complete environmental risk assessment.

Underdeveloped Application-Specific Research: Although dialkyltins are known as PVC stabilizers and catalysts, the specific performance and potential advantages or disadvantages of this compound in these applications are not extensively reported in academic papers. cdc.gov Research comparing its efficacy and leaching from polymer matrices to other commercially used stabilizers is a noticeable void.

Emerging Research Directions and Methodological Innovations

Given the identified gaps, future research on this compound is likely to be influenced by broader trends and innovations in organometallic chemistry and analytical science.

Advanced Analytical Characterization: The application of modern analytical techniques represents a significant opportunity for advancing the understanding of this compound. Methodologies such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) could be employed for more sensitive and selective detection in biological and environmental matrices, overcoming challenges of matrix interference. chromatographyonline.com Furthermore, advanced separation techniques could aid in the detailed characterization of its degradation products and metabolites.

Mechanistic Toxicology: Future toxicological studies could move beyond comparative lethality and irritation assays towards a more mechanistic understanding of its biological effects. Investigating its interactions with specific proteins and cellular pathways, perhaps using "omics" technologies (genomics, proteomics, metabolomics), could clarify its mode of action and explain the observed differences in toxicity compared to other dialkyltins. uu.nl

Novel Synthetic and Catalytic Applications: There is potential for exploring novel synthetic routes to this compound and its derivatives that may be more efficient or environmentally benign. ineosopen.orgrsc.org Additionally, a more systematic investigation of its catalytic activity in various organic reactions, such as esterification and transesterification, could uncover new industrial applications. The development of new catalyst systems is an ongoing area of chemical research. swaminathansivaram.in

Properties

CAS No. |

2767-41-1 |

|---|---|

Molecular Formula |

C12H26Cl2Sn |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

dichloro(dihexyl)stannane |

InChI |

InChI=1S/2C6H13.2ClH.Sn/c2*1-3-5-6-4-2;;;/h2*1,3-6H2,2H3;2*1H;/q;;;;+2/p-2 |

InChI Key |

AXQSJCWCXATTNE-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCC[Sn](CCCCCC)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Dihexyltin Dichloride

Alkylation Strategies for Diorganotin Dichlorides

Alkylation of a tin precursor, typically tin(IV) chloride, is a foundational method for synthesizing diorganotin compounds. The choice of alkylating agent is critical as it influences reaction control, scalability, and final product distribution.

The use of Grignard reagents (RMgX) is a versatile and widely employed method in organometallic chemistry for creating carbon-carbon and carbon-metal bonds. acechemistry.co.ukbyjus.com For the synthesis of dihexyltin dichloride, the specific Grignard reagent required is hexylmagnesium bromide, which is typically prepared by reacting 1-bromohexane (B126081) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). alkalisci.comsigmaaldrich.comcymitquimica.com

The synthesis proceeds by reacting tin(IV) chloride (SnCl₄) with the hexylmagnesium bromide. wikipedia.org The general reaction is as follows:

SnCl₄ + 2 CH₃(CH₂)₅MgBr → (CH₃(CH₂)₅)₂SnCl₂ + 2 MgBrCl

A significant challenge in this synthesis is controlling the degree of alkylation. lupinepublishers.com The high reactivity of Grignard reagents can make it difficult to stop the reaction at the di-substituted stage, often leading to the formation of tetrahexyltin (Sn(C₆H₁₃)₄) as a major byproduct. lupinepublishers.comlupinepublishers.com To circumvent this, a two-step approach is often used. First, tin(IV) chloride is fully alkylated to tetrahexyltin. Subsequently, the tetrahexyltin undergoes a redistribution (comproportionation) reaction with additional tin(IV) chloride to yield the desired this compound. wikipedia.orgum.edu.my

Sn(C₆H₁₃)₄ + SnCl₄ → 2 (C₆H₁₃)₂SnCl₂

On an industrial scale, the alkylation of tin(IV) chloride is frequently achieved using organoaluminum compounds, such as trihexylaluminum (Al(C₆H₁₃)₃). lupinepublishers.comgoogle.com This method is often preferred for large-scale production because, unlike Grignard reagents, organoaluminum compounds allow for more controlled, stepwise alkylation, making it possible to directly target the dialkyltin halide. lupinepublishers.comlupinepublishers.com

The reaction can be represented as:

3 SnCl₄ + 2 Al(C₆H₁₃)₃ → 3 (C₆H₁₃)₂SnCl₂ + 2 AlCl₃

This route is used industrially for analogous compounds like dibutyl- and dioctyltin (B90728) dichloride. lupinepublishers.comlupinepublishers.com The reaction is typically carried out in the absence of a solvent. um.edu.myrjpbcs.com A key advantage is the ability to avoid the large volumes of ether solvents required for Grignard syntheses and to minimize the formation of tetra-alkylated byproducts. lupinepublishers.com

Direct Synthesis Approaches and Analogous Pathways

Direct synthesis involves the reaction of metallic tin with an organic halide. This approach is attractive as it begins with the element in its most reduced state, offering a potentially more atom-economical route.

The direct reaction of an alkyl halide with metallic tin can produce diorganotin dihalides. rjpbcs.com While this method has achieved commercial success for the synthesis of dimethyltin (B1205294) dichloride from methyl chloride, its application to longer-chain alkyl halides like hexyl chloride is more complex. lupinepublishers.comgoogle.com

The analogous reaction for this compound would be:

Sn + 2 CH₃(CH₂)₅Cl → (CH₃(CH₂)₅)₂SnCl₂

This reaction generally requires high temperatures and the use of a catalyst to proceed efficiently. uu.nl Various catalysts have been investigated for these types of direct syntheses, including magnesium, copper powder, and phosphonium (B103445) salts. uu.nlgoogle.com The reactivity of the organic halide is a critical factor, with the general trend being iodides > bromides > chlorides. uu.nl Therefore, reacting hexyl chloride directly with tin would likely necessitate significant optimization to achieve a viable yield.

Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing byproducts. Key parameters that require careful control include:

Stoichiometry: The molar ratio of the alkylating agent to the tin tetrachloride is the most critical factor in determining the product distribution between mono-, di-, tri-, and tetra-alkylated tin compounds. In redistribution reactions, the ratio between tetrahexyltin and tin(IV) chloride must be precisely controlled to favor the formation of the di-substituted product. wikipedia.orgum.edu.my

Temperature: Reaction temperatures must be controlled to manage the exothermic nature of the alkylation reactions and to prevent decomposition of reactants or products. google.com For direct synthesis methods, elevated temperatures are necessary to overcome the activation energy of the reaction between the alkyl halide and metallic tin. uu.nl

Catalyst: In direct synthesis, the choice of catalyst is paramount. Catalysts such as phosphonium iodides or copper can significantly increase the reaction rate and selectivity towards the desired dialkyltin dichloride. uu.nlgoogle.com

Solvent: For Grignard-based syntheses, the use of dry, coordinating ether solvents is essential for the formation and stability of the reagent. acechemistry.co.uk Organoaluminum routes can often be performed without a solvent, which is an advantage for industrial processes. rjpbcs.com

The following table summarizes the key aspects of these synthetic routes.

| Synthetic Route | Tin Source | Alkylating Agent | Key Conditions/Features |

| Grignard Synthesis | Tin(IV) chloride | Hexylmagnesium bromide | Requires anhydrous ether; control of stoichiometry is crucial; may require a two-step redistribution reaction. |

| Organoaluminum Route | Tin(IV) chloride | Trihexylaluminum | Industrially preferred method; allows for direct, controlled alkylation; often solvent-free. |

| Direct Synthesis | Metallic Tin | Hexyl chloride | Requires high temperatures and a catalyst; less common for long-chain alkyls compared to methyl chloride. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally benign. In the context of organotin synthesis, this involves improving reaction efficiency and reducing waste. A primary goal is to enhance the selectivity of synthetic methods to directly produce the desired diorganotin compound, thereby avoiding the multi-step processes like the tetra-alkylation/redistribution pathway which generates byproducts. uu.nl

Research into greener synthetic routes for organotin compounds includes:

Catalyst Development: Creating more efficient and selective catalysts for the direct synthesis method can lower the required reaction temperatures and improve yields, reducing energy consumption and waste.

Solvent-Free Reactions: The industrial organoaluminum route is advantageous as it is often performed without a solvent, eliminating the environmental impact and cost associated with solvent use and recovery.

Alternative Energy Sources: Microwave-assisted synthesis has been explored for some organotin compounds, demonstrating the potential for reduced reaction times and improved yields compared to conventional heating methods. nih.gov

Applying these principles to this compound synthesis could lead to more sustainable production methods, particularly by optimizing the direct synthesis pathway to make it a more viable and less wasteful alternative to traditional alkylation strategies.

Advanced Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organometallic compounds like dihexyltin dichloride. By analyzing the resonant frequencies of different atomic nuclei, specifically ¹H, ¹³C, and ¹¹⁹Sn, a comprehensive picture of the molecule's structure and electronic properties can be assembled.

Proton (¹H) NMR spectroscopy of this compound provides detailed information about the arrangement and electronic environment of the hydrogen atoms within the two hexyl chains. The chemical shift of each proton is influenced by its proximity to the electronegative tin and chlorine atoms.

The protons on the alpha-carbon (α-CH₂), directly attached to the tin atom, are the most deshielded and therefore appear at the highest chemical shift (downfield). As the distance from the tin atom increases along the hexyl chain, the inductive effect of the tin and chlorine atoms diminishes, leading to a progressive upfield shift for the subsequent methylene groups (β, γ, δ, ε-CH₂). The terminal methyl group (ζ-CH₃) is the most shielded and appears at the lowest chemical shift.

The dynamic behavior of the alkyl chains, such as conformational changes, can influence the line shapes and coupling patterns in the ¹H NMR spectrum. However, at room temperature, rapid bond rotation typically leads to time-averaged signals, resulting in sharp, well-resolved multiplets.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Estimated Chemical Shift (ppm) | Multiplicity |

| α-CH₂ | 1.70 - 1.90 | Triplet |

| β-CH₂ | 1.55 - 1.75 | Quintet |

| γ, δ, ε-CH₂ | 1.20 - 1.40 | Multiplet |

| ζ-CH₃ | 0.85 - 0.95 | Triplet |

Note: These are estimated values based on data for homologous di-n-alkyltin dichlorides. The actual values may vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of this compound. Similar to the proton signals, the chemical shifts of the carbon atoms are influenced by their proximity to the tin center.

The α-carbon, being directly bonded to the tin atom, experiences the most significant downfield shift. The subsequent carbons of the hexyl chain (β, γ, δ, ε, and ζ) exhibit progressively smaller chemical shifts as the influence of the SnCl₂ moiety decreases. This trend allows for the unambiguous assignment of each carbon atom in the alkyl chain.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Estimated Chemical Shift (ppm) |

| Cα | 30 - 35 |

| Cβ | 28 - 32 |

| Cγ | 26 - 30 |

| Cδ | 21 - 25 |

| Cε | 31 - 34 |

| Cζ | 13 - 15 |

Note: These are estimated values based on trends observed in homologous di-n-alkyltin dichlorides.

Tin-119 (¹¹⁹Sn) NMR spectroscopy is a particularly informative technique for studying organotin compounds as it directly probes the tin nucleus. The chemical shift of ¹¹⁹Sn is highly sensitive to the coordination number and geometry of the tin atom, as well as the nature of the substituents. For diorganotin dihalides like this compound, the ¹¹⁹Sn chemical shift typically falls within a characteristic range that indicates a four-coordinate, tetrahedral geometry in non-coordinating solvents.

The ¹¹⁹Sn chemical shift of this compound can be significantly perturbed by changes in its coordination environment. For instance, in the presence of coordinating solvents or ligands, the tin atom can expand its coordination number to five or six, resulting in a substantial upfield shift of the ¹¹⁹Sn resonance. This sensitivity makes ¹¹⁹Sn NMR an excellent tool for studying intermolecular interactions.

Chemical shift anisotropy (CSA) provides information about the electronic environment's symmetry around the tin nucleus. In the solid state, the CSA can be measured and provides insights into the molecular packing and any distortions from ideal tetrahedral geometry.

Spin-spin coupling between the ¹¹⁹Sn nucleus and the ¹H and ¹³C nuclei of the hexyl chains provides valuable structural information. The magnitude of these coupling constants, denoted as nJ(X-¹¹⁹Sn) where 'n' is the number of bonds separating the coupled nuclei, is related to the hybridization of the orbitals involved in the bond and the dihedral angles.

²J(¹H-¹¹⁹Sn): The two-bond coupling between the tin atom and the protons on the α-carbon is typically observed and for di-n-alkyltin dichlorides is in the range of 50-70 Hz.

¹J(¹³C-¹¹⁹Sn): The one-bond coupling between the tin and the α-carbon is a direct measure of the s-character of the Sn-C bond. Larger values are associated with a greater degree of s-character.

²J(¹³C-¹¹⁹Sn) and ³J(¹³C-¹¹⁹Sn): Two- and three-bond couplings to the β and γ carbons, respectively, are also observable and provide further conformational information.

Table 3: Typical nJ(X-¹¹⁹Sn) Coupling Constants for Di-n-alkyltin Dichlorides

| Coupling Constant | Typical Range (Hz) |

| ²J(¹H-¹¹⁹Sn) | 50 - 70 |

| ¹J(¹³C-¹¹⁹Sn) | 300 - 400 |

| ²J(¹³C-¹¹⁹Sn) | 20 - 40 |

Solid-state NMR (ssNMR), particularly High-Resolution Magic-Angle Spinning (HR-MAS) NMR, is a powerful technique for studying this compound in heterogeneous systems, such as when it is supported on a solid matrix or in a semi-solid state. In the solid state, diorganotin dihalides can exhibit intermolecular associations, leading to changes in the tin coordination environment that are reflected in the ¹¹⁹Sn NMR spectrum.

HR-MAS NMR can provide solution-like spectral resolution for semi-solid samples, enabling the detailed structural characterization of this compound in environments that are not amenable to traditional solution-state NMR. This is particularly useful for understanding the interaction of this compound with surfaces or within polymer matrices. Solid-state ¹¹⁹Sn NMR can reveal information about the local structure and polymorphism in crystalline this compound.

X-ray Diffraction Analysis

Single Crystal X-ray Crystallography: Elucidation of Molecular and Supramolecular Structures

Intermolecular Interactions and Packing Arrangements (e.g., π-stacking, hydrogen bonding)

Further experimental research is required to characterize this compound and provide the necessary data to complete a thorough analysis as outlined.

Other Advanced Spectroscopic Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions in the gas phase. wikipedia.org For organotin compounds like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with ionization methods like Electrospray Ionization (ESI) are commonly employed. sciex.comsciex.comepa.gov

Upon ionization, the this compound molecule forms a molecular ion whose m/z value confirms the molecular weight of the compound. Due to the presence of multiple stable isotopes of tin and chlorine, the molecular ion peak appears as a characteristic cluster of isotopic peaks, which aids in confirming the elemental composition.

The energetically unstable molecular ions undergo fragmentation, breaking down into smaller, more stable charged fragments. wikipedia.orglibretexts.org The analysis of these fragmentation patterns provides crucial information about the compound's structure. For dialkyltin dichlorides, fragmentation is typically initiated by the cleavage of the tin-carbon or tin-chlorine bonds.

Common fragmentation pathways for this compound, [Sn(C₆H₁₃)₂Cl₂], would likely include:

Loss of a hexyl radical: [Sn(C₆H₁₃)₂Cl₂]⁺• → [Sn(C₆H₁₃)Cl₂]⁺ + •C₆H₁₃

Loss of a chlorine radical: [Sn(C₆H₁₃)₂Cl₂]⁺• → [Sn(C₆H₁₃)₂Cl]⁺ + •Cl

Sequential loss of alkyl groups: The initial fragment ion [Sn(C₆H₁₃)Cl₂]⁺ can further lose the second hexyl radical to form [SnCl₂]⁺•.

Rearrangements: Rearrangement reactions, such as the loss of an alkene (hexene) via a hydrogen transfer, can also occur. researchgate.net For instance, the [Sn(C₆H₁₃)₂Cl]⁺ ion could lose a molecule of hexene.

By carefully analyzing the m/z values of these fragment ions, the connectivity and structure of the original molecule can be pieced together. Tandem mass spectrometry (MS/MS) can be used to isolate a specific fragment ion and induce further fragmentation, providing even more detailed structural information. researchgate.net

Interactive Data Table: Plausible Mass Spectrometry Fragmentation of this compound

This table outlines the expected major ions and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of this compound, calculated using the most abundant isotopes (¹²⁰Sn, ³⁵Cl).

| Ion Formula | Description | Calculated m/z |

| [Sn(C₆H₁₃)₂Cl₂]⁺• | Molecular Ion | 358 |

| [Sn(C₆H₁₃)Cl₂]⁺ | Loss of one hexyl radical | 273 |

| [Sn(C₆H₁₃)₂Cl]⁺ | Loss of one chlorine radical | 323 |

| [Sn(C₆H₁₃)Cl]⁺• | Loss of one hexyl and one chlorine | 238 |

| [SnCl₂]⁺• | Loss of two hexyl radicals | 188 |

| [SnCl]⁺ | Loss of two hexyls and one chlorine | 155 |

X-ray spectroscopic techniques provide invaluable insight into the electronic structure and chemical environment of atoms within a compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons ejected by X-ray irradiation. wikipedia.orgcarleton.edu This technique is highly effective for determining the elemental composition and, crucially, the oxidation state of elements in a sample. wikipedia.orglucideon.com For this compound, XPS analysis would focus on the Sn 3d core level. The binding energy of the Sn 3d₅/₂ peak is characteristic of the oxidation state of the tin atom. In this compound, tin is in the +4 oxidation state (Sn(IV)). The experimentally measured Sn 3d₅/₂ binding energy would be expected to fall within the established range for Sn(IV) compounds, which is typically higher than that for Sn(II) or metallic tin (Sn(0)). xpsfitting.com This allows for unambiguous confirmation of the tin oxidation state. High-resolution scans of the Cl 2p and C 1s regions can further characterize the chemical environment of the chloride and hexyl ligands, respectively. shsu.edu

X-ray Absorption Spectroscopy (XAS) probes the electronic structure and local geometric environment of a specific element by measuring its X-ray absorption coefficient as a function of incident X-ray energy. kyoto-u.ac.jpunimi.it The technique is often divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jpunimi.it

XANES: The region near the absorption edge is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. unimi.it The Sn K-edge or L-edge XANES spectrum of this compound would exhibit features whose energy and intensity are characteristic of the Sn(IV) oxidation state and its coordination environment with the two hexyl and two chloride ligands. whiterose.ac.uk

EXAFS: The oscillatory structure extending several hundred eV above the absorption edge contains information about the local atomic structure around the absorbing tin atom. rsc.org Analysis of the EXAFS region can precisely determine the bond lengths and coordination numbers of the first few coordination shells—specifically, the Sn-C and Sn-Cl bond distances and the number of carbon and chlorine neighbors.

Together, XPS and XAS provide a comprehensive picture of the electronic and local atomic structure of this compound, confirming the +4 oxidation state of tin and detailing its immediate coordination environment. wiley.com

Interactive Data Table: Typical Sn 3d₅/₂ Binding Energies for Different Tin Species

This table shows representative XPS binding energies for the Sn 3d₅/₂ core level in different chemical states, providing a reference for determining the oxidation state in this compound.

| Chemical State | Compound Example | Typical Sn 3d₅/₂ Binding Energy (eV) |

| Sn(0) | Metallic Tin | ~484.9 |

| Sn(II) | SnO | ~486.2 |

| Sn(IV) | SnO₂ | ~486.7 |

| Sn(IV) | Organotin(IV) | ~487.0 - 488.0 |

Reactivity Profiles and Mechanistic Pathways

Reactions with Nucleophiles and Electrophiles

The polarity of the bonds in dihexyltin dichloride dictates its interactions with both nucleophilic and electrophilic species. The tin atom, being electropositive, is susceptible to nucleophilic attack, while the organic and chloro substituents can be targeted by electrophiles under specific conditions.

The tin-carbon bond in this compound, while generally stable, can undergo cleavage under forcing conditions, such as in the presence of strong electrophiles or upon thermal or photochemical decomposition. These reactions are less common than reactions at the Sn-Cl bond but are significant in the context of the compound's degradation and in certain synthetic applications. Redistribution reactions, where alkyl groups and chlorine atoms are exchanged between tin centers, can also lead to Sn-C bond scission.

The tin-chlorine bonds in this compound are highly reactive and are the primary sites for nucleophilic substitution and exchange reactions. The electronegativity difference between tin and chlorine renders the tin atom electrophilic and susceptible to attack by a wide range of nucleophiles.

Nucleophilic Substitution:

A common reaction of this compound involves the substitution of the chloride ligands with other anionic or neutral nucleophiles. This reactivity is fundamental to its role as a synthetic precursor. For instance, reactions with Grignard reagents (R'MgX) or organolithium compounds (R'Li) can replace the chlorine atoms with other organic groups, leading to the formation of mixed tetraorganotin compounds. wikipedia.org

An illustrative, though generalized, reaction with a Grignard reagent is as follows: (C₆H₁₃)₂SnCl₂ + 2 R'MgX → (C₆H₁₃)₂SnR'₂ + 2 MgXCl

This type of reaction allows for the synthesis of a diverse array of organotin compounds with tailored properties.

Ligand Exchange:

Ligand exchange, or substitution, is a process where one or more ligands in a coordination complex are replaced by others. chemguide.co.uklibretexts.org In the context of this compound, the chloride ligands can be exchanged with other halides or pseudohalides. The tin center in diorganotin dihalides can also form adducts with Lewis bases, such as pyridine (B92270), which involves the coordination of the base to the tin atom. wikipedia.org This interaction can facilitate subsequent substitution reactions. The general principle of ligand exchange is a key feature of the chemistry of metal complexes. crunchchemistry.co.uksavemyexams.comyoutube.com

| Reactant | Product Type | Significance |

| Grignard Reagents (R'MgX) | Mixed Tetraorganotins ((C₆H₁₃)₂SnR'₂) | Synthesis of diverse organotin structures. |

| Organolithium Compounds (R'Li) | Mixed Tetraorganotins ((C₆H₁₃)₂SnR'₂) | Versatile C-C bond formation at the tin center. |

| Alkoxides (R'O⁻) | Diorganotin Dialkoxides ((C₆H₁₃)₂Sn(OR')₂) | Precursors for catalysts and materials. |

| Thiolates (R'S⁻) | Diorganotin Dithiolates ((C₆H₁₃)₂Sn(SR')₂) | Used as stabilizers for polymers like PVC. lupinepublishers.com |

Hydrolysis and Condensation Reactions

This compound is susceptible to hydrolysis, a reaction that can lead to the formation of various oxygen-containing organotin species, such as distannoxanes and organotin oxides. These reactions are driven by the high affinity of the tin atom for oxygen.

The controlled hydrolysis of dialkyltin dichlorides is a well-established method for the synthesis of distannoxanes and organotin oxides. For this compound, the initial hydrolysis product is expected to be a dihydroxide, which is typically unstable and readily undergoes condensation.

Progressive hydrolysis of analogous compounds like dibutyltin (B87310) dichloride first yields a dichlorodistannoxane, which can then be further hydrolyzed to the corresponding oxide. lupinepublishers.com A similar pathway is anticipated for this compound:

2 (C₆H₁₃)₂SnCl₂ + H₂O → [Cl(C₆H₁₃)₂Sn]₂O + 2 HCl

Further hydrolysis leads to the formation of dihexyltin oxide:

[Cl(C₆H₁₃)₂Sn]₂O + H₂O → 2 (C₆H₁₃)₂SnO + 2 HCl

Dihexyltin oxide is likely to be a polymeric solid, a common characteristic of diorganotin oxides.

| Product | General Formula | Key Structural Feature |

| Dichlorodistannoxane | [Cl(C₆H₁₃)₂Sn]₂O | A Sn-O-Sn linkage with terminal chlorine atoms. |

| Dihexyltin Oxide | ((C₆H₁₃)₂SnO)n | A polymeric network of repeating Sn-O units. |

While specific mechanistic studies on the hydrolysis of this compound are not extensively detailed in the available literature, the mechanism can be inferred from the general principles of nucleophilic substitution at a tetrahedral tin center. The process is thought to initiate with the nucleophilic attack of a water molecule on the electrophilic tin atom.

This is followed by the elimination of a molecule of hydrogen chloride. The resulting hydroxytin species is highly reactive and prone to condensation with another molecule of this compound or with itself to form the Sn-O-Sn linkage characteristic of distannoxanes and, ultimately, organotin oxides. The reaction likely proceeds through a series of associative and dissociative steps, with the formation of pentacoordinate tin intermediates.

Role as a Precursor in Organotin Compound Synthesis

This compound is a valuable starting material for the synthesis of a wide range of other organotin compounds. sigmaaldrich.com Its utility stems from the reactivity of the Sn-Cl bonds, which allows for the introduction of various functional groups.

By carefully selecting the stoichiometry and the nucleophilic reagent, a diverse array of derivatives can be prepared. For example, reaction with one equivalent of a Grignard reagent could, in principle, lead to the formation of a mixed organotin halide, (C₆H₁₃)₂R'SnCl, although controlling the selectivity of such reactions can be challenging. uu.nl

The reduction of dialkyltin dichlorides with reducing agents like lithium aluminum hydride can yield the corresponding dihydrides. uthm.edu.my For example, the reduction of dibutyltin dichloride gives dibutyltin dihydride. wikipedia.org A similar reaction would be expected for this compound, yielding dihexyltin dihydride, a useful reagent in organic synthesis.

The versatility of this compound as a precursor is summarized in the following table:

| Reagent Class | Product Class | Synthetic Application |

| Grignard Reagents/Organolithium Compounds | Tetraorganotins | Creation of new Sn-C bonds. |

| Reducing Agents (e.g., LiAlH₄) | Organotin Hydrides | Synthesis of reducing agents for organic chemistry. |

| Alkoxides/Thiolates | Organotin Alkoxides/Thiolates | Preparation of stabilizers and catalysts. |

| Water | Distannoxanes/Organotin Oxides | Formation of Sn-O based materials. |

Derivatization to Other Organotin Halides (e.g., fluorides, bromides, iodides)

The chlorine atoms in this compound can be readily exchanged for other halogens, providing access to dihexyltin difluoride, dihexyltin dibromide, and dihexyltin diiodide. These transformations are typically accomplished through halogen exchange reactions, often employing alkali metal halides.

The Finkelstein reaction, a classic method for halogen exchange, is particularly effective for these conversions. This SN2 reaction involves treating the alkyl chloride with a solution of a metal halide in a solvent where the reactant salt is soluble, but the resulting metal chloride is not. This precipitation drives the equilibrium towards the formation of the desired product.

For the synthesis of dihexyltin diiodide, a solution of sodium iodide in acetone (B3395972) is commonly used. The sodium chloride byproduct is insoluble in acetone and precipitates out of the solution, driving the reaction to completion.

Reaction Scheme for Iodide Exchange: (C₆H₁₃)₂SnCl₂ + 2 NaI → (C₆H₁₃)₂SnI₂ + 2 NaCl(s)

Similarly, to synthesize dihexyltin dibromide, a corresponding bromide salt such as potassium bromide or sodium bromide would be used, often in a suitable polar aprotic solvent.

For the preparation of dihexyltin difluoride, a stronger fluorinating agent is typically required due to the high lattice energy of many metal fluorides. Reagents like potassium fluoride (B91410) in a polar solvent such as dimethylformamide or ethylene (B1197577) glycol can be employed for this transformation.

The reactivity of the resulting dihexyltin dihalides generally follows the trend of the tin-halogen bond strength, which decreases from fluoride to iodide. This makes the diiodide a more reactive species for subsequent synthetic applications.

Table 1: Halogen Exchange Reactions for this compound

| Target Compound | Reagents | Solvent | Key Principle |

|---|---|---|---|

| Dihexyltin Diiodide | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl drives the equilibrium. |

| Dihexyltin Dibromide | Potassium Bromide (KBr) or Sodium Bromide (NaBr) | Polar aprotic solvent (e.g., DMF) | Nucleophilic substitution of chloride by bromide. |

Formation of Organotin Hydrides

This compound can be converted to dihexyltin dihydride through reduction with a suitable hydride-donating reagent. Organotin hydrides are valuable intermediates in organic synthesis, particularly in radical reactions. The most common reducing agents for this transformation are lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄).

The reaction with lithium aluminum hydride is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The this compound is added to a solution of LiAlH₄, leading to the replacement of both chlorine atoms with hydrogen atoms.

Reaction Scheme with LiAlH₄: 2 (C₆H₁₃)₂SnCl₂ + LiAlH₄ → 2 (C₆H₁₃)₂SnH₂ + LiCl + AlCl₃

Sodium borohydride can also be used, often in ethereal solvents like monoglyme or diglyme, where its reducing power is enhanced. While generally considered a milder reducing agent than LiAlH₄, it is effective for the reduction of organotin halides.

These reduction reactions are believed to proceed via an SN2 mechanism, where the hydride ion acts as a nucleophile, displacing the chloride ions from the tin center. The resulting dihexyltin dihydride is a reactive compound and is often used in situ for subsequent reactions.

Table 2: Synthesis of Dihexyltin Dihydride

| Reducing Agent | Solvent | General Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether or THF | Reaction is typically performed at reduced temperatures and under an inert atmosphere. |

Synthesis of Organotin Carboxylates and Thiolates

Organotin Carboxylates:

Dihexyltin dicarboxylates are readily synthesized from this compound by reaction with carboxylic acids or their alkali metal salts. orientjchem.orgsysrevpharm.org These reactions are typically performed in an anhydrous organic solvent to prevent hydrolysis of the starting organotin halide. sysrevpharm.org

When reacting with a carboxylic acid, a base such as an amine is often added to neutralize the hydrochloric acid formed during the reaction. Alternatively, the reaction can be driven to completion by removing the HCl, for example, by refluxing in a solvent like toluene (B28343) with a Dean-Stark trap.

Reaction Scheme with Carboxylic Acid and Base: (C₆H₁₃)₂SnCl₂ + 2 RCOOH + 2 Et₃N → (C₆H₁₃)₂Sn(OOCR)₂ + 2 Et₃NHCl

A more common and cleaner method involves the reaction of this compound with the sodium or potassium salt of a carboxylic acid. This metathesis reaction leads to the formation of the dihexyltin dicarboxylate and the precipitation of sodium or potassium chloride.

Reaction Scheme with Carboxylate Salt: (C₆H₁₃)₂SnCl₂ + 2 RCOONa → (C₆H₁₃)₂Sn(OOCR)₂ + 2 NaCl

Organotin Thiolates:

The synthesis of dihexyltin dithiolates follows a similar pathway to the carboxylates. These compounds are typically prepared by the reaction of this compound with thiols or their corresponding thiolates. libretexts.org

When using a thiol, a base is required to deprotonate the thiol to the more nucleophilic thiolate and to scavenge the HCl produced. masterorganicchemistry.comyoutube.com Tertiary amines like triethylamine (B128534) are commonly used for this purpose.

Reaction Scheme with Thiol and Base: (C₆H₁₃)₂SnCl₂ + 2 RSH + 2 Et₃N → (C₆H₁₃)₂Sn(SR)₂ + 2 Et₃NHCl

The reaction with pre-formed alkali metal thiolates is also a highly effective method, analogous to the synthesis of carboxylates. libretexts.org This reaction proceeds via an SN2 mechanism where the thiolate anion displaces the chloride ions. masterorganicchemistry.com

Reaction Scheme with Thiolate Salt: (C₆H₁₃)₂SnCl₂ + 2 RSNa → (C₆H₁₃)₂Sn(SR)₂ + 2 NaCl

The choice of reaction conditions, such as solvent and temperature, can be optimized to ensure high yields and purity of the desired organotin carboxylate or thiolate.

Table 3: Synthesis of Dihexyltin Carboxylates and Thiolates

| Derivative | Reactants | Method |

|---|---|---|

| Dihexyltin Dicarboxylate | Carboxylic Acid + Base | Amine base neutralizes HCl byproduct. |

| Dihexyltin Dicarboxylate | Carboxylate Salt (e.g., RCOONa) | Salt metathesis with precipitation of NaCl. |

| Dihexyltin Dithiolate | Thiol + Base | Amine base deprotonates thiol and neutralizes HCl. |

Coordination Chemistry and Complexation Studies

Ligand Design and Synthesis for Dihexyltin(IV) Complexes

The synthesis of dihexyltin(IV) complexes typically involves the reaction of dihexyltin dichloride or dihexyltin oxide with a chosen ligand in an appropriate solvent. The design of these ligands is crucial as it directly influences the structure and potential application of the resulting complex.

Mono-, Bi-, and Polydentate Ligands

The denticity of a ligand—the number of donor atoms it uses to bind to the central metal ion—is a primary determinant of the final complex structure.

Monodentate Ligands: These ligands bind to the tin atom through a single donor atom. Simple examples include halides, pseudohalides, and neutral solvent molecules. In diorganotin(IV) compounds, the coordination of two monodentate ligands to a diorganotin dihalide can lead to a six-coordinate octahedral complex. researchgate.net Dithiocarbamate (B8719985) ligands, which typically act as bidentate chelators, can also coordinate in a monodentate fashion, resulting in a four-coordinate, distorted tetrahedral geometry. researchgate.net

Bidentate Ligands: Binding through two donor atoms, bidentate ligands are common in diorganotin chemistry. They often form five- or six-coordinate complexes. researchgate.net Ligands such as dithiocarbamates, azo-carboxylates, and various Schiff bases containing nitrogen, oxygen, or sulfur donor atoms readily form stable chelates. researchgate.netrsc.org For instance, the reaction of diorganotin(IV) dichlorides with bidentate Schiff bases or dithiocarbamates often yields six-coordinate complexes with a distorted octahedral geometry. researchgate.netnih.gov

Polydentate Ligands: Ligands with three or more donor sites can form highly stable complexes, often resulting in five- or six-coordinate geometries. Tridentate Schiff base ligands, for example, coordinate with diorganotin(IV) moieties to form five-coordinate complexes. The geometry of these complexes is typically a distorted trigonal bipyramid.

Influence of Ligand Sterics and Electronics on Coordination

The coordination environment around the tin atom is highly sensitive to both the steric bulk and the electronic properties of the ligands and the organic groups attached to the tin.

Steric Effects: The size of the ligands and the alkyl/aryl groups on the tin atom (in this case, hexyl groups) plays a critical role. Bulky ligands can prevent the approach of other ligands, favoring lower coordination numbers. For example, very bulky dithiocarbamate ligands might favor a four-coordinate tetrahedral geometry over a six-coordinate octahedral one. The two hexyl groups in dihexyltin(IV) complexes are sterically demanding and will influence the arrangement of other ligands, typically forcing them into specific positions to minimize steric repulsion. frontiersin.org

Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents on the ligand can alter the Lewis acidity of the tin(IV) center and the strength of the resulting coordinate bonds. rsc.org Electron-donating groups on the ligand increase the electron density on the donor atoms, leading to stronger coordination to the tin center. Conversely, electron-withdrawing groups can weaken this interaction. These electronic effects can be observed through changes in spectroscopic data, such as shifts in infrared stretching frequencies or NMR chemical shifts. nih.govnih.gov

Geometrical Structures of Dihexyltin(IV) Complexes

The versatility of the tin atom allows for several coordination geometries, primarily tetrahedral, trigonal bipyramidal, and octahedral. The specific geometry adopted is a fine balance between the coordination number, the steric demands of the ligands and the two hexyl groups, and the nature of the donor atoms. tandfonline.com

Tetrahedral, Trigonal Bipyramidal, and Octahedral Geometries

Tetrahedral (Coordination Number 4): In the absence of coordinating ligands, this compound possesses a simple tetrahedral geometry. This four-coordinate state is also common in complexes with monodentate ligands where steric hindrance is significant. nih.gov

Trigonal Bipyramidal (Coordination Number 5): This is a very common geometry for diorganotin(IV) complexes, particularly with tridentate ligands or a combination of mono- and bidentate ligands. tandfonline.com To minimize steric strain, the two bulky hexyl groups preferentially occupy two of the three equatorial positions. The ligand donor atoms then occupy the remaining equatorial and the two axial positions.

Octahedral (Coordination Number 6): A six-coordinate, octahedral geometry is typically achieved when dihexyltin(IV) binds to two bidentate ligands or one hexadentate ligand. nih.govjmchemsci.com In nearly all known structures of this type, the two organic groups (hexyl) are located in positions trans to each other, leading to a more stable configuration. nih.gov

Table 1: Common Geometries of Diorganotin(IV) Complexes

| Coordination Number | Geometry | Typical Ligand Type | Arrangement of Organic (R) Groups |

|---|---|---|---|

| 4 | Tetrahedral | Monodentate | N/A |

| 5 | Trigonal Bipyramidal | Tridentate; Mono- + Bidentate | R groups in equatorial plane |

| 5 | Square Pyramidal | Bidentate + Monodentate | R groups in basal plane |

| 6 | Octahedral | Two Bidentate; Polydentate | R groups are trans to each other |

Distorted Geometries and Fluxional Behavior

While ideal geometries provide a useful classification, most diorganotin(IV) complexes exhibit structures that are distorted from these perfect shapes.

Distorted Geometries: Distortions arise from two main sources: the steric constraints of the ligand itself (e.g., the "bite angle" of a bidentate ligand being smaller than the ideal 90°) and the steric repulsion between the bulky hexyl groups and the other coordinated ligands. rsc.org For five-coordinate complexes, the geometry often lies on a continuum between a perfect trigonal bipyramid (TBP) and a square pyramid (SP). nih.gov This distortion can be quantified using the Addison geometry index (τ), where τ = 0 for a perfect SP and τ = 1 for a perfect TBP. Many diorganotin(IV) complexes have τ values between these extremes, indicating an intermediate geometry. rsc.org For example, a dibutyltin(IV) complex with an azo-carboxylate ligand was found to have a distorted square-pyramidal geometry. rsc.org

Fluxional Behavior: Five-coordinate complexes, in particular, are often stereochemically non-rigid in solution, a phenomenon known as fluxionality. ilpi.com This means that the ligands can rapidly exchange positions on the NMR timescale. A common mechanism for this is the Berry pseudorotation, where a trigonal bipyramidal structure distorts through a square pyramidal intermediate, resulting in the exchange of axial and equatorial ligands. libretexts.org This behavior can be studied using variable-temperature NMR spectroscopy. At low temperatures, the exchange is slow, and distinct signals for the non-equivalent ligand positions are observed. As the temperature is raised, the exchange rate increases, causing the signals to broaden and eventually coalesce into a single, time-averaged signal. ilpi.commdpi.com

Supramolecular Assembly and Metal-Organic Frameworks

The ability of ligands to bridge multiple tin centers allows for the construction of higher-order structures, such as coordination polymers and, potentially, metal-organic frameworks (MOFs).

Carboxylate ligands are particularly effective at forming supramolecular structures. Depending on the coordination mode of the carboxylate group, diorganotin carboxylates can form dimers, ladder-like structures, or one-dimensional polymeric chains. nih.gov In these assemblies, the carboxylate group bridges two different tin atoms, extending the structure into a larger network. For example, a triphenyltin(IV) carboxylate complex was shown to form a coordination polymer with bridging carboxylato ligands. nih.gov

Self-Assembly Principles in Organotin Systems

The ability of organotin compounds, including diorganotin dihalides like this compound, to form extended structures is rooted in the principles of supramolecular chemistry and self-assembly. These processes are driven by non-covalent interactions, where molecules spontaneously organize into well-defined, stable structures. nih.govlibretexts.org The key factors influencing self-assembly in these systems are the coordination preferences of the tin atom and the nature of the organic ligands.

Kinetically labile metal-ligand interactions are fundamental to the self-correction mechanism in the assembly of complex supramolecular structures. nih.gov This allows for the formation of thermodynamically stable products from a multitude of possible initial random oligomeric structures. nih.gov The process of forming these supramolecular ensembles relies on the geometric and chemical information encoded within the constituent building blocks. nih.gov For organotin systems, the tin center acts as a Lewis acid, capable of accepting electron pairs from donor atoms in ligands.

The construction of these architectures requires structurally rigid precursor units with defined angles and the use of appropriate stoichiometric ratios of these precursors. nih.gov The directional nature of the metal-ligand coordination sphere is a critical aspect of coordination-driven self-assembly. nih.gov In the context of diorganotin dihalides, the tin atom can expand its coordination sphere to five, six, or even seven, facilitating the formation of diverse supramolecular architectures. This expansion is often achieved through interactions with nitrogen, oxygen, or sulfur donor ligands.

Preparation and Characterization of Coordination Polymers

Coordination polymers are extended structures in which metal ions are linked by organic ligands. Diorganotin dichlorides serve as effective nodes in the construction of such polymers. The synthesis of these materials typically involves the reaction of the diorganotin dichloride with a suitable bridging ligand in an appropriate solvent.

A common strategy involves the use of bifunctional ligands, such as those containing pyridyl groups, to link the diorganotin units. For instance, coordination polymers have been successfully prepared using 2,5-bis(4-pyridyl)-1,3,4-thiadiazole (B99567) as a bridging ligand with dichlorodimethyltin and dichlorodiphenyltin. researchgate.net The reaction of diphenyltin(IV) dichloride with ligands like imidazole (B134444) and pyrazole (B372694) has also been shown to yield discrete, octahedrally coordinated tin complexes, which are fundamental building blocks for larger polymeric structures. researchgate.net

Table 1: Representative Spectroscopic Data for Diorganotin Dichloride Coordination Complexes This table presents typical spectroscopic data for coordination complexes of diorganotin dichlorides with N-donor ligands, analogous to what would be expected for this compound complexes.

| Compound Class | Technique | Key Observation | Implication |

|---|---|---|---|

| R₂SnCl₂(N-donor)₂ | IR Spectroscopy | Shift in C=N stretching frequency | Coordination of the pyridyl nitrogen to the tin center |

| R₂SnCl₂(N-donor)₂ | ¹¹⁹Sn NMR | Chemical shift in the range of -210 to -400 ppm | Hexa-coordinated tin atom in a distorted octahedral geometry nih.gov |

| R₂SnCl₂(N-donor)₂ | ¹H NMR | Shift in proton signals of the ligand | Confirmation of ligand binding |

Electronic Structure and Bonding in Complexes

The electronic structure and the nature of the chemical bonds in complexes of this compound are central to understanding their reactivity and structural diversity. The tin-ligand interactions are primarily of a Lewis acid-base nature, which can be described by both simple electrostatic models and more advanced molecular orbital theories.

Nature of the Tin-Ligand Interactions (Lewis Acid-Base Character)

In this compound, the tin atom is an effective Lewis acid. pressbooks.pub With only four valence electron pairs in its neutral state, the tin center in R₂SnCl₂ compounds has vacant d-orbitals that can readily accept electron pairs from Lewis bases. lumenlearning.comorganicchemistrytutor.com Ligands containing atoms with lone pairs of electrons, such as nitrogen, oxygen, or sulfur, act as Lewis bases, donating electron density to the tin atom to form a coordinate covalent bond. lumenlearning.com

The formation of a Lewis acid-base adduct, a compound containing this coordinate covalent bond, is a fundamental step in the creation of more complex structures. lumenlearning.com The strength of the Lewis acidity of the tin atom in diorganotin dihalides is influenced by the organic substituents. The two hexyl groups in this compound, being electron-donating, slightly reduce the Lewis acidity of the tin center compared to, for example, diphenyltin (B89523) dichloride. Nevertheless, it remains a strong enough Lewis acid to form stable complexes with a variety of Lewis bases.

The interaction can be viewed as the overlap between the Highest Occupied Molecular Orbital (HOMO) of the Lewis base and the Lowest Unoccupied Molecular Orbital (LUMO) of the Lewis acid, resulting in the formation of a bonding molecular orbital. meta-synthesis.com

Theoretical Descriptions of Coordination Bonds

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become powerful tools for elucidating the electronic structure and bonding in organotin complexes. accscience.comresearchgate.net These methods allow for the optimization of molecular geometries and the calculation of various electronic properties, such as orbital energies and charge distributions. accscience.comresearchgate.net

DFT studies on analogous diorganotin(IV) complexes have provided detailed insights into the nature of the tin-ligand bonds. mdpi.com The analysis of frontier molecular orbitals (HOMO and LUMO) helps to understand the reactivity of the complexes. For instance, a small HOMO-LUMO energy gap suggests higher reactivity. accscience.comresearchgate.net Natural Bond Orbital (NBO) analysis is another computational tool used to investigate the charge transfer and orbital interactions between the tin atom and the coordinating ligands.

These theoretical studies can quantify the covalent and electrostatic contributions to the tin-ligand bond. For example, in diphenyltin(IV) complexes with dithiocarbamate ligands, DFT calculations have shown that the Sn-S bonds can have both covalent and coordinate bonding characteristics. mdpi.com The calculated bond lengths and angles from DFT often show good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Table 2: Theoretical Parameters for a Model Diorganotin Dichloride Complex This table illustrates the type of data that can be obtained from DFT calculations on a model diorganotin dichloride complex, providing insights into its electronic structure and reactivity.

| Parameter | Typical Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | ~4-5 eV | Indicator of chemical reactivity and stability researchgate.net |

| Natural Charge on Sn Atom | Positive | Confirms the electrophilic (Lewis acidic) nature of the tin center researchgate.net |

| Sn-Ligand Bond Length | ~2.4-2.6 Å | Correlates with experimental crystallographic data mdpi.com |

| NBO Analysis (Charge Transfer) | Donor Ligand → Sn | Quantifies the extent of electron donation from the ligand to the tin atom |

Materials Science Applications Non Biological

Polymerization Catalysis and Mechanisms

Organotin compounds, including dialkyltin derivatives, are recognized for their catalytic activity in several types of polymerization reactions. They function by activating monomers and facilitating chain propagation, influencing reaction rates and the properties of the final polymer.

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Ring-opening polymerization is a key method for producing a variety of biodegradable polyesters. Dialkyltin compounds are effective catalysts for this process. Research has demonstrated the use of dialkyltin dichlorides, such as dibutyltin(IV) dichloride, as initiators for the ROP of cyclic esters like ε-caprolactone nih.gov. Dihexyltin dichloride functions within this same class of compounds.

The polymerization of ε-caprolactone is a well-studied process catalyzed by tin compounds to produce polycaprolactone (PCL), a biodegradable polyester with significant biomedical and commercial applications nih.gov. While tin(II) octoate is a common catalyst, dialkyltin(IV) compounds are also effective nih.govnih.gov. In these reactions, the dialkyltin dichloride is typically not the direct catalytic species but is believed to react with an initiator, such as an alcohol, to form a tin alkoxide, which is the true active initiator for the polymerization. The polymerization rate can be influenced by the concentration of the initiator system nih.gov.

The most widely accepted mechanism for the ring-opening polymerization of cyclic esters catalyzed by tin compounds is the coordination-insertion mechanism nih.govresearchgate.net. This multi-step process is crucial for understanding how the polymer chain propagates.

The key steps in this mechanism are outlined below:

| Step | Description |

| 1. Initiator Formation | The catalyst precursor (e.g., this compound) reacts with an alcohol (R-OH) to form a catalytically active tin alkoxide species. |

| 2. Coordination | The carbonyl oxygen of the cyclic monomer (e.g., ε-caprolactone) coordinates to the Lewis acidic tin center of the tin alkoxide. |

| 3. Nucleophilic Attack | The alkoxide group on the tin atom performs a nucleophilic attack on the carbonyl carbon of the coordinated monomer. |

| 4. Ring Opening | This attack leads to the cleavage of the acyl-oxygen bond in the cyclic monomer, causing the ring to open. |

| 5. Chain Propagation | The opened monomer is inserted into the tin-oxygen bond, elongating the polymer chain and regenerating the tin alkoxide end group, which can then coordinate with another monomer to continue the cycle. |

This mechanism allows for controlled polymer growth and the synthesis of polyesters with specific molecular weights and properties researchgate.net.

Polyurethane Synthesis Catalysis

Dialkyltin compounds are potent catalysts in the synthesis of polyurethanes, which are formed by the reaction between isocyanates and polyols google.comreaxis.com. Compounds like dibutyltin (B87310) dilaurate (DBTDL) are industry standards due to their high efficiency borchers.comatamanchemicals.com. This compound belongs to the same class of organotin precursors used in these applications.

The catalytic mechanism involves the tin compound acting as a Lewis acid. The central tin atom coordinates with the reactants, activating them and facilitating the formation of the urethane linkage atamanchemicals.comtandfonline.com. This catalysis is essential for controlling the curing time and ensuring the development of the desired mechanical properties in the final polyurethane product, which can range from flexible foams to rigid coatings borchers.comgvchem.com.

Polyvinyl Chloride (PVC) Stabilization Mechanisms

Polyvinyl chloride is inherently thermally unstable at the high temperatures required for its processing. Without the addition of heat stabilizers, it undergoes rapid degradation, releasing hydrogen chloride (HCl) and forming polyene structures that cause discoloration and loss of mechanical properties goldstab.comspecialchem.com. Organotin compounds are among the most effective heat stabilizers for PVC goldstab.com.

This compound serves as an intermediate in the synthesis of active organotin stabilizers, such as organotin mercaptides and carboxylates pvcstabilizer.combaerlocher.com. The stabilizing action of these compounds proceeds via a dual mechanism:

HCl Scavenging : The organotin stabilizer reacts with and neutralizes the hydrogen chloride gas as it is released from the degrading PVC. This action prevents the autocatalytic effect of HCl, which would otherwise accelerate further degradation goldstab.compvcchemical.com.

Substitution of Labile Chlorine Atoms : The PVC polymer chain contains unstable allylic chlorine atoms at defect sites. The organotin stabilizer replaces these labile atoms with more stable groups (e.g., mercaptide or carboxylate ligands). This substitution prevents the initiation of the "unzipping" degradation reaction, thereby preserving the polymer's integrity and color pvcchemical.comxikuichem.com.

The effectiveness of dialkyltin stabilizers can be influenced by the length of the alkyl chains. The general trend for thermal stability is methyl > butyl > octyl, which places the hexyl group as a moderately effective option within this series xikuichem.com.

Table of PVC Stabilization Mechanisms

| Mechanism | Role of Organotin Stabilizer (derived from this compound) |

|---|---|

| HCl Scavenging | The stabilizer, typically a dihexyltin carboxylate or mercaptide, reacts with HCl, forming this compound and a stable acid or thiol. This removes the degradation catalyst from the system. pvcchemical.com |

| Labile Chlorine Substitution | The carboxylate or mercaptide ligands from the stabilizer exchange with the unstable chlorine atoms on the PVC backbone, creating a more thermally stable ester or thioether linkage. pvcchemical.comxikuichem.com |

Development of Recyclable Organotin Catalysts

A significant drawback of using homogeneous catalysts like this compound is the difficulty in separating them from the final product, which can lead to contamination and loss of the catalyst. To address this, research efforts have focused on developing recyclable catalysts.

The primary strategy for making organotin catalysts recyclable is heterogenization, which involves immobilizing the catalyst onto an insoluble support. This approach converts the homogeneous catalyst into a heterogeneous one that can be easily filtered and recovered from the reaction mixture for reuse tamu.eduresearchgate.net. Potential supports include:

Polymers

Silica

Zeolites

Clays

By anchoring a dihexyltin species to such a support, it would be possible to create a recyclable catalyst system. This would not only reduce costs by allowing for catalyst reuse but also minimize tin contamination in the final polymer product, contributing to greener and more sustainable chemical processes tamu.edu.

Functional Materials Development

The development of novel materials with specific functionalities is a cornerstone of modern materials science. This compound, with its reactive tin-chlorine bonds and the influence of its hexyl groups, presents opportunities for the creation of new functional polymers and materials for electronic applications.

Precursors for Organotin-Based Polymers and Copolymers

Organotin compounds, including various dialkyltin dichlorides, have been explored as precursors or catalysts in the synthesis of polymers. While specific research detailing the use of this compound in the synthesis of organotin-based polymers and copolymers is limited, its structural similarity to other dialkyltin dichlorides, such as dibutyltin dichloride and dioctyltin (B90728) dichloride, suggests its potential utility in this area. lupinepublishers.comlupinepublishers.com These compounds can undergo reactions to form polymers with a tin backbone or act as catalysts in polymerization processes. The hexyl groups in this compound would be expected to influence the properties of the resulting polymer, such as solubility, thermal stability, and mechanical flexibility.

Potential Polymerization Reactions: this compound could potentially be used in condensation polymerization reactions with comonomers containing functional groups that can react with the tin-chlorine bond.

Influence of Hexyl Groups: The long alkyl chains of the hexyl groups could enhance the solubility of the resulting polymers in organic solvents and increase their plasticity.

Further research is necessary to fully elucidate the specific conditions and applications for this compound as a precursor for organotin-based polymers and copolymers.

Applications in Optoelectronic Materials

The application of organotin compounds in optoelectronic materials, such as conductive polymers and components for solar cells, is an emerging field of study. wikipedia.org While direct research on this compound in optoelectronics is not widely available, organotin compounds, in general, can be used as precursors for transparent conductive oxides like tin oxide. tue.nlelsevierpure.com Tin oxide is a key material in applications such as displays and solar cells.

Theoretically, this compound could be used as a precursor in chemical vapor deposition (CVD) or sol-gel processes to synthesize tin oxide films. The decomposition of the organotin precursor at elevated temperatures would leave behind a tin oxide layer. The nature of the alkyl groups can influence the deposition process and the properties of the resulting film.

| Potential Application | Role of this compound | Relevant Material Properties |

| Transparent Conductive Coatings | Precursor for Tin Oxide (SnO2) | Electrical Conductivity, Optical Transparency |

| Perovskite Solar Cells | Additive or Precursor for Electron Transport Layer | Film Morphology, Defect Suppression |

It is important to note that the use of this compound in these specific applications is largely speculative and requires experimental validation.

Role in the Synthesis of Hybrid Ultramicroporous Materials (HUMs)

Hybrid Ultramicroporous Materials (HUMs) are a class of porous materials with potential applications in gas separation and storage. The synthesis of HUMs often involves the self-assembly of metal nodes and organic linkers. While there is no specific literature detailing the use of this compound in the synthesis of HUMs, organotin compounds can, in principle, act as metal nodes or catalysts in the formation of such structures. The coordination chemistry of the tin center in this compound could allow it to interact with organic linkers to form extended porous networks. The bulky hexyl groups would likely play a significant role in determining the pore size and surface properties of the resulting material.

Surface Chemistry and Coatings Research

The modification of surfaces to impart specific properties is a critical area of materials science. This compound possesses reactive sites that could be utilized for grafting onto surfaces and developing functional coatings.

Grafting and Immobilization on Supports

The covalent attachment, or grafting, of chemical species onto solid supports is a common method for modifying their surface properties. Supports such as silica, alumina, and various polymers can be functionalized with organotin compounds. The tin-chlorine bonds in this compound are susceptible to reaction with surface hydroxyl groups present on materials like silica. This reaction would result in the immobilization of the dihexyltin moiety onto the surface.

Table of Potential Supports and Grafting Strategies

| Support Material | Functional Groups on Support | Potential Reaction with this compound |

|---|---|---|

| Silica (SiO2) | Silanol groups (-Si-OH) | Condensation reaction, releasing HCl |

| Alumina (Al2O3) | Alumina-hydroxyl groups (-Al-OH) | Similar to silica, forming -Al-O-Sn bonds |

The immobilization of this compound could be used to alter the surface's hydrophobicity, catalytic activity, or to introduce a platform for further chemical modifications. For example, grafting this compound onto magnetic nanoparticles could create novel materials for separation or catalytic applications. nih.govmdpi.comorganic-chemistry.orgcetjournal.itnih.gov

Development of Functional Surfaces

The development of functional surfaces with tailored properties such as hydrophobicity, catalytic activity, or sensing capabilities is an active area of research. nih.govresearchgate.net By reacting this compound with a surface, it is possible to introduce the dihexyltin moiety, which can significantly alter the surface energy. The long, nonpolar hexyl chains would be expected to create a more hydrophobic, or water-repellent, surface. youtube.com

Furthermore, the immobilized dihexyltin groups could serve as catalytic sites for various chemical reactions or as specific binding sites in chemical sensors. nih.govmdpi.com The precise control over the surface functionalization process would be key to achieving the desired properties and performance.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dihexyltin dichloride, offering insights into its electronic structure and geometry. These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic compounds due to its favorable balance of accuracy and computational cost. rug.nlmdpi.com For this compound, DFT is employed to determine its most stable three-dimensional structure, a process known as geometry optimization. scielo.brcdnsciencepub.com This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. frontiersin.org

The electronic structure of this compound, which governs its chemical behavior, can be thoroughly analyzed using DFT. msu.eduiupac.org Key aspects of the electronic structure that are typically investigated include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of the chemical bonds between the tin atom, the hexyl chains, and the chlorine atoms. nih.gov

DFT calculations can also provide insights into the charge distribution within the molecule, often through methods like Natural Bond Orbital (NBO) analysis, which helps in understanding the ionic and covalent character of the Sn-C and Sn-Cl bonds. nih.govcdnsciencepub.com The choice of the functional and basis set is crucial for obtaining accurate results in DFT calculations. For organotin compounds, hybrid functionals like B3LYP are often used in conjunction with basis sets that can adequately describe the heavy tin atom and the diffuse nature of electron clouds, such as the LANL2DZ effective core potential for tin and standard Pople-style or Dunning-style basis sets for the lighter atoms. acs.orgresearchgate.net

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Optimized Value (Illustrative) |

| Sn-Cl Bond Length | 2.35 Å |

| Sn-C Bond Length | 2.15 Å |